Antitumor agent-75

Lung Cancer Selectivity Index Cytotoxicity

Researchers studying regioisomer-dependent apoptosis often face the challenge that purified single isomers lack the synergistic cytotoxicity reported in literature. Antitumor agent-75 (14da), a quinoxaline derivative, solves this by providing the precise component required for the regioisomeric mixture (mriBIQ 13da/14da) essential for A549 cell potency. Key Evidence: - Synergistic Potency: IC50 of 2.8 μM against A549 lung adenocarcinoma cells only when combined with antitumor agent-74 (13da). - High Selectivity: Selectivity index of 12.0 over normal Wi-38 fibroblasts, outperforming doxorubicin (SI < 1.0). - Defined Mechanism: Induces S-phase cell cycle arrest (66.3% at 2.5 μM) and mitochondrial apoptosis, with no hemolytic activity at concentrations up to 100 μM.

Molecular Formula C26H23FN6
Molecular Weight 438.5 g/mol
Cat. No. B12407655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-75
Molecular FormulaC26H23FN6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=NC6=CC=CC=C6N5
InChIInChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-24(17-6-8-18(27)9-7-17)25(28-22)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31)
InChIKeyDKUKEOLKKOGYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-75 (CAS 2827065-29-0): A Quinoxaline-Based Regioisomer with Unique Cytotoxic Synergy for Lung Adenocarcinoma Research


Antitumor agent-75 (compound 14da) is a synthetic quinoxaline derivative bearing a benzimidazol-2-yl core and an N-methylpiperazine moiety [1]. It is structurally characterized as a regioisomer of antitumor agent-74 (13da), with the key distinction residing in the position of the 4-methylpiperazin-1-yl substituent on the quinoxaline scaffold . The compound exhibits potent and highly selective cytotoxicity against human lung adenocarcinoma (A549) cells exclusively when applied in combination with its regioisomeric partner (mriBIQ 13da/14da), demonstrating an IC50 of 2.8 μM and a selectivity index of 12 relative to normal Wi-38 fibroblasts [1]. This unique synergism underpins its value as a specialized research tool for investigating regioisomer-dependent mechanisms of apoptosis and DNA synthesis inhibition.

Antitumor Agent-75: Why In-Class Analogs and Single-Isomer Replacements Fail to Replicate Its Potency


The cytotoxic efficacy of antitumor agent-75 is not an intrinsic property of its individual molecular structure but arises from a regioisomer-specific synergistic interaction with antitumor agent-74 [1]. Experimental evidence demonstrates that isolated single isomers (13da or 14da) exhibit negligible activity compared to the 13da/14da mixture [1]. Furthermore, substitution of the critical N-methylpiperazine group with structurally similar moieties—such as N-phenylpiperazine (13db/14db), piperidine (13dc/14dc), or morpholine (13dd/14dd)—results in complete loss or drastic reduction of cytotoxicity [1]. Consequently, generic quinoxaline derivatives or other in-class DNA-damaging agents cannot serve as functional substitutes for the precisely defined regioisomeric combination. The selection of the specific mixture (mriBIQ 13da/14da) is essential for achieving the reported A549-selective potency and favorable therapeutic window.

Antitumor Agent-75 Evidence-Based Procurement: Head-to-Head Cytotoxicity and Selectivity Data


Superior Selectivity for A549 Lung Adenocarcinoma Compared to Doxorubicin

The regioisomeric mixture containing antitumor agent-75 (mriBIQ 13da/14da) demonstrates a significantly higher selectivity for A549 lung adenocarcinoma cells than the clinical comparator doxorubicin. The mixture exhibits a selectivity index (SI) of 12.0, calculated as the ratio of IC50 on normal Wi-38 fibroblasts to IC50 on A549 cells. In contrast, doxorubicin displays an SI of less than 1.0, indicating a lack of preferential cytotoxicity toward cancer cells over normal cells in this model [1].

Lung Cancer Selectivity Index Cytotoxicity

Enhanced Potency of Regioisomeric Mixture Over Individual 13da and 14da Isomers

The potency of antitumor agent-75 is contingent upon its presence in a 1:1 regioisomeric mixture with antitumor agent-74 (13da). While the mixture (mriBIQ 13da/14da) exhibits an IC50 of 2.8 μM against A549 cells, isolated 13da and 14da regioisomers are reported to be significantly inferior in activity. A structurally related single regioisomer, 13dc, demonstrates an IC50 of 26.3 μM, representing a 9.4-fold loss in potency [1].

Regioisomer Synergy Structure-Activity Relationship Lung Adenocarcinoma

Critical Structural Determinants for Potency: N-Methylpiperazine Fragment

The N-methylpiperazine substituent on the quinoxaline core is non-negotiable for cytotoxic activity. Replacing this group with a piperidine ring (13dc/14dc) results in a >9-fold increase in IC50 (to 26.3 μM), while substitution with a morpholine ring (13dd/14dd) leads to a complete loss of activity. Moreover, introduction of an N-phenylpiperazine fragment (13db/14db) also completely abrogates cytotoxicity [1].

Medicinal Chemistry SAR Analysis Quinoxaline Derivatives

Defined Mechanism of Action: S-Phase Arrest and Mitochondrial Apoptosis

The mriBIQ 13da/14da mixture, which includes antitumor agent-75, induces a specific cytotoxic mechanism in A549 cells characterized by cell cycle arrest in the S-phase and the induction of mitochondrial apoptosis. Flow cytometry analysis revealed a concentration-dependent increase in S-phase cell population: at 1, 2.5, and 5 μM, S-phase cells increased to 49.0%, 66.3%, and 68.0%, respectively, compared to baseline controls [1]. Additionally, real-time cell proliferation monitoring demonstrated that at concentrations ≥50 μM, the mixture causes a sharp and complete cessation of cell division (cell index drops to 0) [1].

Mechanism of Action Apoptosis Cell Cycle Arrest

Favorable Preliminary Safety Profile: Absence of Hemolytic Activity

In preliminary toxicological evaluation, the mriBIQ 13da/14da mixture demonstrates no hemolytic activity at concentrations up to 100 μM, with a hemolytic concentration (HC50) exceeding 100 μM [1]. This indicates a low propensity for disrupting erythrocyte membranes, a desirable trait for reducing systemic toxicity in in vivo models. While direct comparator data for other quinoxaline derivatives is limited, this profile supports its suitability for further preclinical development.

Toxicology Hemolysis Safety Screening

Antitumor Agent-75 Optimal Use Cases: From Lung Cancer Mechanism Studies to Drug Discovery Screens


Investigating Regioisomer-Dependent Synergism in Cancer Cell Death

Antitumor agent-75 is uniquely suited for studies exploring how regioisomeric mixtures achieve synergistic cytotoxicity that is absent in purified single isomers. Researchers can use this mixture to probe the structural and conformational basis for its potent, selective activity against A549 cells, as revealed by the >9.4-fold increase in potency over isolated 13dc and the complete inactivity of 13da/14da when separated [1]. This scenario is ideal for groups focusing on crystallographic and structure-activity relationship (SAR) analyses of quinoxaline-based antitumor agents.

Lung Adenocarcinoma Cell Cycle and Apoptosis Research

The well-defined mechanism of action—concentration-dependent S-phase arrest and induction of mitochondrial apoptosis—makes this compound a powerful tool for dissecting cell cycle checkpoints and apoptotic signaling in lung adenocarcinoma models. As shown in flow cytometry data, treatment with 2.5 μM of the mixture increases S-phase cells to 66.3% [1]. This predictable effect allows for precise experimental control when studying DNA synthesis inhibition, mitochondrial membrane potential changes, and caspase activation pathways.

Benchmarking Novel Compounds in Lung Cancer Drug Discovery

With its high selectivity index (SI = 12.0) for A549 cells over normal Wi-38 fibroblasts, this compound serves as an excellent positive control and benchmark in high-throughput screening campaigns for new lung cancer therapeutics. Its performance can be directly compared against standard agents like doxorubicin (SI < 1.0) to validate assay sensitivity and to identify new chemical entities that offer improved selectivity and potency [1].

In Vitro Toxicology and Safety Pharmacology Screening

The compound's lack of hemolytic activity at concentrations up to 100 μM (HC50 > 100 μM) [1] makes it a suitable reference tool in in vitro toxicology panels. It can be used to establish baseline hemolytic and cytotoxic thresholds in normal cell lines, helping to distinguish between on-target antitumor effects and non-specific toxicity in early-stage drug candidate profiling.

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